4-methanesulfonyl-N-(propan-2-yl)aniline
Overview
Description
Molecular Structure Analysis
The InChI code for 4-methanesulfonyl-N-(propan-2-yl)aniline is 1S/C10H15NO2S/c1-8(2)11-9-4-6-10(7-5-9)14(3,12)13/h4-8,11H,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the searched resources.Scientific Research Applications
Synthesis of Carbazoless
The synthesis of carbazoles from N-methanesulfonyl-aniline derivatives represents a notable application area. For instance, the reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with molecular bromine led to the synthesis of 9-methanesulfonyl-1,2,3,4-tetrahydrocarbazole, showcasing the compound's utility in heterocyclic chemistry (Gataullin et al., 2003).
Aromatic Sulfonamides
Aromatic sulfonamides have been synthesized via a mild, Pd-catalyzed N-arylation of methanesulfonamide, demonstrating a way to avoid potentially genotoxic reagents and byproducts (Rosen et al., 2011). This method's application to the synthesis of dofetilide underscores its relevance in medicinal chemistry.
Conducting Polymers
The emulsion polymerization of aniline with ionic dispersants containing ionic poly(vinylpyridinium methanesulfonate) segments has been explored, providing insights into the preparation of polyaniline and its copolymers. This research highlights the role of sulfonic acid derivatives in developing conductive materials (Su & Hong, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-methylsulfonyl-N-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)11-9-4-6-10(7-5-9)14(3,12)13/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXJIXQZNBHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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